molecular formula C20H18N4O B2710622 [4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl](4-methylphenyl)methanone CAS No. 439108-44-8

[4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl](4-methylphenyl)methanone

Katalognummer: B2710622
CAS-Nummer: 439108-44-8
Molekulargewicht: 330.391
InChI-Schlüssel: MPJFPMGTIBHLQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Properties: The compound 4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-ylmethanone (CAS: 439108-44-8) is a pyrazolo[3,4-b]pyridine derivative with the molecular formula C₂₀H₁₈N₄O and a molar mass of 330.38 g/mol . Its structure features a pyrazolo[3,4-b]pyridine core substituted at positions 3, 4, and 6 with pyrrole, methyl, and methylphenyl groups, respectively. The (4-methylphenyl)methanone group at position 1 distinguishes it from simpler pyrazolo[3,4-b]pyridine derivatives.

Eigenschaften

IUPAC Name

(4,6-dimethyl-3-pyrrol-1-ylpyrazolo[3,4-b]pyridin-1-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c1-13-6-8-16(9-7-13)20(25)24-18-17(14(2)12-15(3)21-18)19(22-24)23-10-4-5-11-23/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJFPMGTIBHLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C3=C(C(=CC(=N3)C)C)C(=N2)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-ylmethanone, with CAS number 439108-44-8, is a pyrazolo[3,4-b]pyridine derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H18N4O
  • Molecular Weight : 330.38 g/mol
  • Boiling Point : 547.9 ± 60.0 °C (predicted)
  • Density : 1.24 ± 0.1 g/cm³ (predicted)

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. Specifically, compounds similar to 4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-ylmethanone have shown significant activity against various cancer cell lines.

Compound Cell Line IC50 (μM) Mechanism of Action
Compound AA54926Induces apoptosis
Compound BHeLa7.01Topoisomerase II inhibition
Compound CMCF714.31Microtubule disassembly

These results indicate that similar compounds can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and disruption of microtubule dynamics.

The biological activity of 4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-ylmethanone may involve several pathways:

  • Kinase Inhibition : Some derivatives have been shown to inhibit kinases like CDK2 and Aurora-A, which are crucial for cell cycle regulation.
  • Apoptosis Induction : Compounds can activate apoptotic pathways by upregulating proteins like caspase 3, leading to increased cell death in cancer cells.
  • Anti-inflammatory Effects : Pyrazole derivatives have also demonstrated anti-inflammatory properties that could contribute to their overall therapeutic potential.

Study on Antitumor Activity

A study conducted by Xia et al. evaluated a series of pyrazolo[3,4-b]pyridine derivatives for their antitumor activity against A549 lung cancer cells. The lead compound exhibited an IC50 value of 26 µM, indicating a promising level of efficacy in inhibiting cell growth through apoptosis induction and cell cycle arrest at the G2/M phase .

Mechanistic Insights

In another investigation into the mechanisms underlying the anticancer effects, researchers found that certain pyrazole derivatives led to significant upregulation of apoptotic markers in treated cancer cells. The expression levels of caspase 3 were notably increased in cells exposed to these compounds, suggesting a direct link between pyrazole structure and apoptotic signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

Pyrazolo[3,4-b]pyridine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Pharmacological Notes
Target Compound C₂₀H₁₈N₄O 330.38 4,6-dimethyl; 3-(pyrrole); 1-(4-methylphenyl)methanone No direct pharmacological data reported in evidence.
4,6-Dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine (CAS: 453589-46-3) C₁₂H₁₂N₄ 212.25 4,6-dimethyl; 3-(pyrrole); unsubstituted at position 1 Used in medicinal chemistry; lacks the 1-(4-methylphenyl)methanone group.
2-[4,6-Dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetonitrile C₁₄H₁₃N₅ 251.29 1-(cyanoethyl); 4,6-dimethyl; 3-(pyrrole) Simpler derivative with lower molecular weight; no bioactivity reported.
Pimitespib (TAS 116) C₂₄H₂₆N₈O 442.52 1-(benzamide); 3-(imidazole); 4-(isopropyl) Orally available HSP90α/β inhibitor; approved for gastrointestinal stromal tumors (GIST).
4-[4,6-Dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(thiophen-2-ylmethyl)butanamide C₂₁H₂₃N₅OS 393.51 1-(butanamide-thiophenylmethyl); 4,6-dimethyl; 3-(pyrrole) Screening compound; structural flexibility via amide linkage.

Physicochemical Properties

  • Lipophilicity (logP/logD): The target compound’s (4-methylphenyl)methanone group increases hydrophobicity compared to derivatives like 2-[4,6-dimethyl-3-(pyrrolyl)pyrazolo[3,4-b]pyridin-1-yl]acetonitrile (logP ~3.28 for similar butanamide derivatives ). Pimitespib’s benzamide group enhances oral bioavailability despite higher molecular weight .
  • Solubility :

    • Derivatives with polar groups (e.g., acetonitrile , butanamide ) exhibit improved aqueous solubility compared to the target compound.

Key Research Findings and Gaps

  • Structural-Activity Relationships (SAR): Position 1 substituents (methanone vs. amide vs. cyano) critically influence solubility and target engagement. Pyrrole at position 3 is conserved across analogues, suggesting its role in π-stacking or hydrogen bonding.
  • Unanswered Questions: No data exists on the target compound’s enzymatic targets or toxicity. Comparative studies on metabolic stability between methanone and amide derivatives are lacking.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.